Oxiranepropanoic acid, ethyl ester

Overview

Description

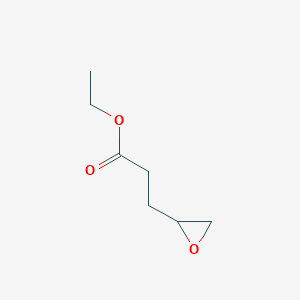

Oxiranepropanoic acid, ethyl ester is a chemical compound with the molecular formula C7H12O3 . It is also known as 2-Oxiranepropanoic acid, ethyl ester .

Synthesis Analysis

The synthesis of esters like Oxiranepropanoic acid, ethyl ester often involves esterification reactions. Fischer esterification is a common method, but it faces limitations such as low conversion and high reaction time due to the establishment of equilibrium . Several approaches have been developed to improve the overall conversion and rate of reaction .Molecular Structure Analysis

The molecular structure of Oxiranepropanoic acid, ethyl ester consists of a three-membered oxirane ring attached to a propanoic acid moiety, which is further esterified with an ethyl group .Chemical Reactions Analysis

Esters undergo various reactions, including hydrolysis, which is the reverse reaction to esterification . In this process, water is supplied as a byproduct . The kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids have been studied .Physical And Chemical Properties Analysis

Esters are polar molecules but they do not have a hydrogen atom attached directly to an oxygen atom, which means they cannot engage in intermolecular hydrogen bonding with one another. This results in considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications

- Chiral epoxides, such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, serve as valuable intermediates in organic synthesis . Researchers have developed a safer and more sustainable synthetic pathway for these compounds using levoglucosenone (LGO), a biobased chiral compound obtained from acidified cellulose. The process involves lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide. This route yields ethyl and methyl (S)-3-(oxiran-2-yl)propanoates in 57% overall yield. Additionally, these epoxides can be used to synthesize high-value (S)-dairy lactone .

- Researchers have constructed an impedance-based label-free immunosensing system for ultra-sensitive detection of calreticulin (CALR) biomarker in human serum samples. The biosensor fabrication process involves electrodeposition of single-walled carbon nanotubes (SWCNTs) and polymerization of oxiran-2-yl methyl 3-(1H-pyrrol-1-yl)propanoate monomer (Pepx) on low-cost and disposable indium tin oxide (ITO) electrodes. The resulting SWCNT-PPepx nanocomposite layer demonstrates promising characteristics for detecting CALR .

- Access to perfluorinated compounds is a growing challenge in academia and industry. Researchers aim to achieve target compounds with specific physico-chemical properties. While not directly related to the compound itself, this field highlights the broader importance of synthetic strategies for specialized molecules .

Chemo-Enzymatic Synthesis of Chiral Epoxides

Biosensor Development

Perfluorinated Compound Synthesis

Mechanism of Action

Target of Action

Ethyl 3-(oxiran-2-yl)propanoate, also known as Oxiranepropanoic acid, ethyl ester, is a chiral epoxide . Chiral epoxides are valuable precursors in many chemical syntheses . The primary targets of this compound are the enzymes and reactants involved in these syntheses.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can undergo reactions such as deamination, reduction, tosylation, and epoxide formation . These reactions result in changes to the compound’s structure, enabling it to participate in further chemical processes.

Biochemical Pathways

The compound is involved in several biochemical pathways. It was traditionally synthesized from glutamic acid in four steps: deamination, reduction, tosylation, and epoxide formation . A safer and more sustainable chemo-enzymatic synthetic pathway has been proposed, involving lipase-mediated baeyer-villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .

Result of Action

The result of the compound’s action is the production of valuable precursors for various chemical syntheses. For example, it has been employed for the synthesis of many compounds such as elicitor, Streptrubin B, chiral β-3-substituted homopropargyl, thiobutyrolactone, γ-hydroxyesters, diol-γ or δ-lactones, keto-esters, and (+/−)-4-alkanolides .

Action Environment

The action, efficacy, and stability of Ethyl 3-(oxiran-2-yl)propanoate can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the chemical synthesis process. For instance, the proposed chemo-enzymatic synthetic pathway involves specific conditions such as lipase-mediated Baeyer-Villiger oxidation and palladium-catalyzed hydrogenation .

Future Directions

properties

IUPAC Name |

ethyl 3-(oxiran-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-9-7(8)4-3-6-5-10-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZSRRBSNGQXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457511 | |

| Record name | Oxiranepropanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73697-60-6 | |

| Record name | Oxiranepropanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

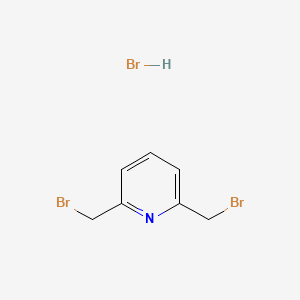

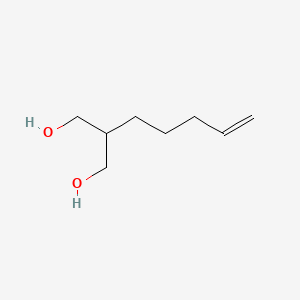

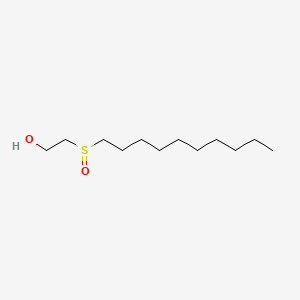

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one](/img/structure/B3056642.png)

![3-[(4-Chlorobenzyl)amino]propan-1-ol](/img/structure/B3056643.png)

![Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B3056658.png)